molecular formula C22H36O5 B1259770 Pacificin H(rel)

Pacificin H(rel)

Cat. No.: B1259770
M. Wt: 380.5 g/mol
InChI Key: FAXDRDJWQDFFGZ-XVDZUCNCSA-N
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Description

Interferon-gamma related factor (IFN-γrel) is a teleost-specific type II interferon discovered in fish species such as grass carp (Ctenopharyngodon idella) and Japanese eel (Anguilla japonica). Unlike mammalian IFN-γ, which exists as a single form, teleosts have evolved two distinct paralogs: IFN-γ and IFN-γrel. These cytokines play critical roles in Th1 immune responses, but their functional divergence remains a subject of active research .

IFN-γrel shares partial homology with IFN-γ but exhibits unique structural and functional properties. For instance, recombinant IFN-γrel forms insoluble inclusion bodies during prokaryotic expression, whereas IFN-γ is soluble under similar conditions . Structural studies in grass carp reveal that IFN-γrel is a homodimer stabilized by disulfide bonds and hydrophobic interactions, with a six-helix bundle architecture distinct from IFN-γ .

Properties

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

[(1S,2S,4R,5E,9R,10S)-9-(3-hydroperoxy-4-methylpent-4-enyl)-2-hydroxy-2,6,9-trimethyl-4-bicyclo[8.1.0]undec-5-enyl] acetate

InChI

InChI=1S/C22H36O5/c1-14(2)20(27-25)8-10-21(5)9-7-15(3)11-17(26-16(4)23)13-22(6,24)19-12-18(19)21/h11,17-20,24-25H,1,7-10,12-13H2,2-6H3/b15-11+/t17-,18-,19-,20?,21+,22-/m0/s1

InChI Key

FAXDRDJWQDFFGZ-XVDZUCNCSA-N

Isomeric SMILES

C/C/1=C\[C@@H](C[C@]([C@H]2C[C@@H]2[C@@](CC1)(C)CCC(C(=C)C)OO)(C)O)OC(=O)C

Canonical SMILES

CC1=CC(CC(C2CC2C(CC1)(C)CCC(C(=C)C)OO)(C)O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Characteristics of IFN-γrel vs. IFN-γ

Property IFN-γrel IFN-γ References
Molecular Weight ~31 kDa (Japanese eel) ~21 kDa (Japanese eel)
Solubility (E. coli) Insoluble (inclusion bodies) Soluble
Quaternary Structure Homodimer with disulfide bonds Monomeric or heterodimeric forms
Crystal Structure Six α-helices (A–F) Not fully resolved in teleosts

Structural divergence correlates with functional specialization. For example, IFN-γrel’s dimeric structure may enable unique receptor-binding modes compared to IFN-γ .

Functional Divergence

Table 2: Gene Regulation Profiles in Grass Carp

Target Gene IFN-γrel Response IFN-γ Response References
Il-1β Upregulated Upregulated
Cxcl8-l1 Upregulated Upregulated
Cxcl11.b No effect Strongly induced
MHC II No effect Upregulated
T-bet No effect Upregulated

Antibody Specificity and Cross-Reactivity

This specificity highlights structural differences in epitopes, even within conserved domains .

Comparison with Other Related Compounds

Mammalian IFN-γ

While mammalian IFN-γ drives both innate and adaptive immunity (e.g., macrophage activation, Th1 polarization), IFN-γrel’s role appears narrower, possibly specializing in early inflammatory responses .

Avian c-rel Proto-oncogene

The c-rel promoter in chickens shares regulatory features with housekeeping genes (e.g., G/C-rich regions, lack of TATA boxes) but is distinct from IFN-γrel in function.

Q & A

Q. What experimental methodologies are recommended for the initial characterization of Pacificin H(rel)?

Pacificin H(rel) should be characterized using a combination of spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight determination) and chromatographic methods (e.g., HPLC for purity assessment). Ensure reproducibility by documenting solvent systems, instrument calibration, and reference standards. For novel compounds, provide full spectral data and purity metrics (≥95%) in the main manuscript, with raw data in supplementary materials .

Q. How can researchers validate the identity of Pacificin H(rel) when conflicting spectral data arise?

Contradictory spectral data may stem from impurities or isomerism. Validate identity by:

  • Repeating synthesis under controlled conditions.
  • Cross-referencing with literature for known analogs.
  • Using orthogonal techniques (e.g., X-ray crystallography if crystalline). Report discrepancies transparently and discuss potential causes (e.g., solvent interactions, tautomerism) in the results section .

Q. What are the minimum analytical requirements for reporting Pacificin H(rel) in a peer-reviewed journal?

Journals typically require:

  • Structural proof : NMR (¹H, ¹³C), HRMS.
  • Purity : HPLC/GC chromatograms with integration values.
  • Reproducibility : Detailed synthetic protocols (reagents, temperatures, reaction times). For known compounds, cite prior literature; for new derivatives, include elemental analysis or high-resolution mass data .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in bioactivity data for Pacificin H(rel) across studies?

Address contradictions by:

  • Standardizing assays : Use identical cell lines, concentrations, and controls.
  • Validating compound stability : Test degradation under assay conditions (e.g., pH, temperature).
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability . Publish negative results to mitigate publication bias .

Q. What strategies optimize the synthesis of Pacificin H(rel) derivatives for structure-activity relationship (SAR) studies?

  • Modular synthesis : Introduce functional groups stepwise to isolate pharmacological effects.
  • High-throughput screening : Use automated platforms to vary reaction parameters (e.g., catalysts, solvents).
  • Computational modeling : Predict steric/electronic effects before synthesis. Document yields, side products, and purification challenges in supplementary data .

Q. How can researchers ensure data integrity when Pacificin H(rel) exhibits batch-to-batch variability?

  • Quality control : Implement LC-MS tracking for each batch.
  • Statistical process control : Monitor variability using control charts.
  • Collaborative validation : Share samples with independent labs for cross-verification .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response data involving Pacificin H(rel)?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation).
  • Error propagation : Calculate confidence intervals for IC₅₀/EC₅₀ values.
  • Outlier detection : Use Grubbs’ test or robust regression methods. Report raw data and software parameters (e.g., R², p-values) transparently .

Q. How should researchers address confounding variables in in vivo studies of Pacificin H(rel)?

  • Blinding : Randomize treatment groups and mask sample identities.
  • Covariate adjustment : Include age, weight, or genetic background in statistical models.
  • Replication : Conduct multi-center studies to validate findings .

Methodological Tables

Analytical Technique Application for Pacificin H(rel) Key Parameters References
NMR SpectroscopyStructural elucidationSolvent purity, δ (ppm) calibration
HPLC-MSPurity assessmentColumn type, gradient program
X-ray CrystallographyAbsolute configurationResolution (<1.5 Å), R-factor

Key Considerations for Advanced Studies

  • Ethical reporting : Disclose conflicts of interest and funding sources .
  • Data transparency : Share raw spectra, chromatograms, and statistical scripts via repositories .
  • Interdisciplinary collaboration : Engage statisticians, synthetic chemists, and pharmacologists to address complex questions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.